molecular formula C22H17BrN4O3 B2719619 N-(2-bromophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide CAS No. 1105201-22-6

N-(2-bromophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide

カタログ番号: B2719619
CAS番号: 1105201-22-6
分子量: 465.307
InChIキー: HLGYJZNDBWMGIN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-bromophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide is a heterocyclic small molecule featuring a 1,2,4-oxadiazole ring fused with a 2-oxopyridine moiety and an acetamide linker substituted with a 2-bromophenyl group.

特性

IUPAC Name

N-(2-bromophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN4O3/c1-14-8-10-15(11-9-14)20-25-21(30-26-20)16-5-4-12-27(22(16)29)13-19(28)24-18-7-3-2-6-17(18)23/h2-12H,13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGYJZNDBWMGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2-bromophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including structural characteristics, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound has a complex structure characterized by multiple functional groups that contribute to its biological properties. The molecular formula is C23H18BrN3O2C_{23}H_{18}BrN_3O_2, indicating the presence of bromine, nitrogen, and oxygen atoms which are crucial for its activity.

Table 1: Structural Information

PropertyValue
Molecular FormulaC23H18BrN3O2
SMILESCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4Br
InChIInChI=1S/C23H18BrN3O2

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The oxadiazole moiety is known for its anticancer properties due to its antiangiogenic and mitostatic potential. Studies have shown that compounds containing oxadiazole rings can inhibit tumor growth by disrupting angiogenesis and inducing apoptosis in cancer cells .

Biological Activity Studies

Recent studies have focused on evaluating the anticancer and antimicrobial properties of N-(2-bromophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide.

Anticancer Activity

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies demonstrated that it has an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin in certain cell lines .

Case Study:
In a study conducted on A549 lung adenocarcinoma cells, the compound showed a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

Additionally, the compound has been tested for antimicrobial properties. Preliminary results indicate that it possesses activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent .

Research Findings

The following table summarizes key findings from various studies on the biological activity of the compound.

Table 2: Summary of Biological Activity Findings

Study ReferenceCell Line/OrganismActivity TypeIC50 (µg/mL)
A549 (lung adenocarcinoma)Anticancer< 10
NIH/3T3 (mouse embryoblast)Anticancer< 15
Various bacterial strainsAntimicrobialVariable

科学的研究の応用

Pharmacological Applications

Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole and pyridine moieties exhibit significant anticancer properties. For instance, derivatives of oxadiazole have shown promising results against various cancer cell lines. The specific compound has been noted for its potential to inhibit tumor growth through mechanisms that may involve apoptosis induction and cell cycle arrest. In vitro studies have demonstrated effective growth inhibition percentages against several cancer types, including breast and ovarian cancers .

Antimicrobial Properties
Compounds similar to N-(2-bromophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide have been synthesized and evaluated for their antimicrobial effects. These studies suggest that the compound could possess activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent .

Synthetic Methodologies

The synthesis of N-(2-bromophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide typically involves multiple steps:

  • Formation of the Oxadiazole Ring : This can be achieved through the reaction of appropriate hydrazones with carboxylic acids or acid chlorides.
  • Pyridine Derivative Synthesis : The pyridine component is often synthesized using cyclization reactions involving suitable precursors.
  • Bromination : The introduction of the bromine atom at the 2-position of the phenyl ring can be performed using bromination agents like N-bromosuccinimide.
  • Final Acetamide Formation : The last step involves acylation reactions to form the acetamide structure, typically using acetic anhydride or acetyl chloride in the presence of a base .

Case Studies and Research Findings

Study ReferenceCompound TestedKey Findings
N-(2-bromophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamideSignificant anticancer activity observed in multiple cell lines with high percent growth inhibition (PGI).
Similar oxadiazole derivativesDemonstrated antibacterial activity against various pathogens; potential for antibiotic development confirmed.

類似化合物との比較

Table 1: Key Structural Features and Properties

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Inferred Biological Target
N-(2-bromophenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide 1,2,4-oxadiazole + 2-oxopyridine 2-bromophenyl, 4-methylphenyl ~454.3 (calc.) Kinases, proteases (hypothetical)
N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alanine 2-oxopyridine + benzoyl Difluorobenzoyl, L-alanine ester ~523.4 (calc.) Anti-inflammatory, kinase targets
2-[[4-(4-bromophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide Oxazole + sulfonyl Bromophenyl, methoxyphenyl ~571.4 (calc.) Antibacterial, enzyme inhibition
(R/S)-N-[(2S,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-... Tetrahydropyrimidinone + acetamide Dimethylphenoxy, trifluoropropyl ~650.8 (calc.) Protease inhibition (e.g., HIV-1)

Substituent Effects on Activity

  • Bromophenyl vs. Difluorobenzoyl : The 2-bromophenyl group in the target compound may enhance halogen bonding with target proteins compared to the electron-withdrawing difluorobenzoyl group in the analog from . This could stabilize ligand-receptor interactions but reduce solubility .
  • Oxadiazole vs. Oxazole/Sulfonyl : The 1,2,4-oxadiazole ring in the target compound offers greater metabolic stability compared to the sulfonyl-oxazole derivative in , which may be prone to hydrolysis .
  • Methylphenyl vs.

Hypothetical Pharmacological Profiles

While direct activity data for the target compound are unavailable, inferences can be drawn from analogs:

  • Kinase Inhibition : The 2-oxopyridine moiety is common in kinase inhibitors (e.g., JAK/STAT inhibitors). The bromophenyl group may compete with ATP-binding pockets .
  • Antimicrobial Potential: The oxadiazole core in the target compound shares features with antibacterial agents in , though the lack of sulfonyl groups may reduce Gram-negative activity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。